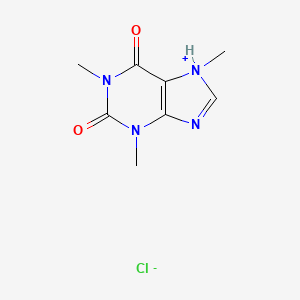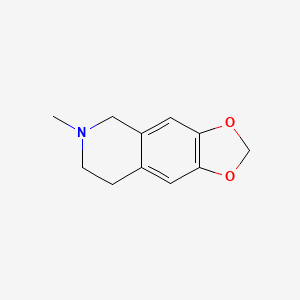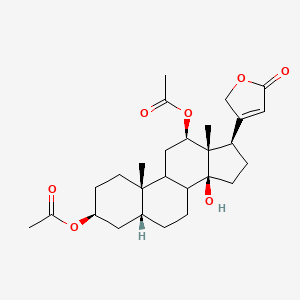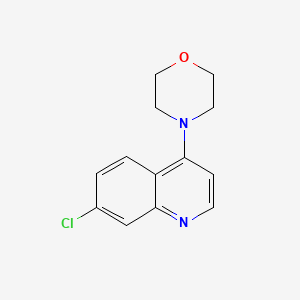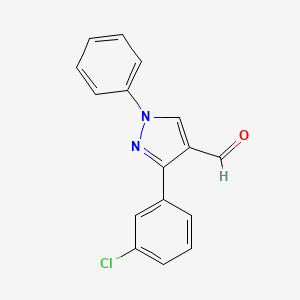
Dopentacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopentacontane is a long-chain hydrocarbon with the molecular formula C₅₂H₁₀₆ . It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight of 731.3980 g/mol and its linear structure, which consists of fifty-two carbon atoms bonded to one hundred and six hydrogen atoms .
Applications De Recherche Scientifique
Dopentacontane has several applications in scientific research, including:
Chemistry: Used as a standard for gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the formation of biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant and in the production of high-performance materials
Mécanisme D'action
Target of Action
Dopentacontane is a long-chain alkane with the molecular formula C52H106 It’s known that this compound can self-assemble into well-defined supramolecular structures. These structures can be investigated for their potential applications in various fields, such as drug delivery and molecular electronics.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a long-chain alkane, this compound can interact with other molecules through van der Waals forces and hydrophobic interactions . These interactions allow this compound to form supramolecular structures. The exact nature of these interactions and the resulting changes would depend on the specific environment and the other molecules present.
Result of Action
The result of this compound’s action is the formation of well-defined supramolecular structures. These structures could potentially be used to create novel materials with tailored properties for applications in various fields. The exact molecular and cellular effects would depend on the specific application and the other components of the system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dopentacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the unsaturated carbon-carbon bonds into saturated single bonds, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is typically produced through the Fischer-Tropsch synthesis. This method involves the catalytic conversion of carbon monoxide and hydrogen into long-chain hydrocarbons. The process is carried out in the presence of an iron or cobalt catalyst at high temperatures (200-350°C) and pressures (10-40 bar). The resulting mixture of hydrocarbons is then separated and purified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dopentacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo substitution reactions, where hydrogen atoms are replaced by halogen atoms.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons through thermal or catalytic cracking.
Common Reagents and Conditions:
Oxidation: Oxygen or potassium permanganate under controlled conditions.
Halogenation: Chlorine or bromine in the presence of ultraviolet light.
Cracking: High temperatures (500-700°C) and the presence of a catalyst such as zeolite.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes (e.g., chloropentacontane).
Cracking: Smaller alkanes and alkenes (e.g., pentane, hexane, ethylene).
Comparaison Avec Des Composés Similaires
Pentacontane (C₅₀H₁₀₂): A slightly shorter alkane with fifty carbon atoms.
Hexacontane (C₆₀H₁₂₂): A longer alkane with sixty carbon atoms.
Tetracontane (C₄₀H₈₂): An alkane with forty carbon atoms.
Uniqueness of Dopentacontane: this compound is unique due to its specific chain length, which imparts distinct physical properties such as melting point, boiling point, and solubility. Its high molecular weight and linear structure make it particularly useful in applications requiring stable, non-reactive hydrocarbons .
Propriétés
IUPAC Name |
dopentacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H106/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPLQZWDQVPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H106 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335022 |
Source


|
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-79-1 |
Source


|
| Record name | Dopentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
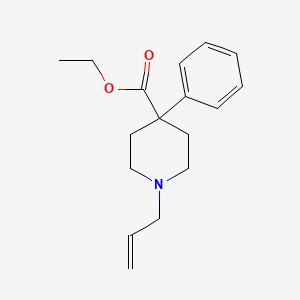
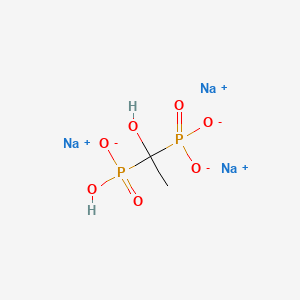
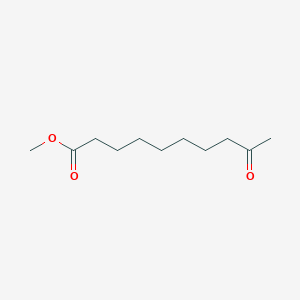
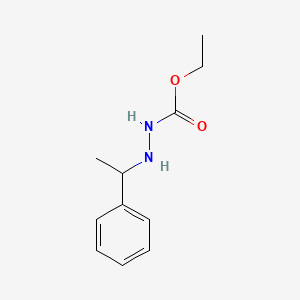

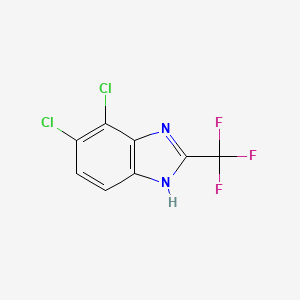
![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)

